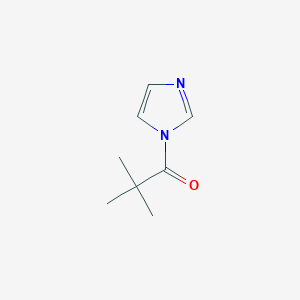

1-(Trimethylacetyl)imidazole

Description

Properties

IUPAC Name |

1-imidazol-1-yl-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7(11)10-5-4-9-6-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUOCCZDOGJHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337888 | |

| Record name | 1-(Trimethylacetyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4195-19-1 | |

| Record name | 1-(1H-Imidazol-1-yl)-2,2-dimethyl-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004195191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trimethylacetyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trimethylacetyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(1H-Imidazol-1-yl)-2,2-dimethyl-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQC3U2797L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Trimethylacetyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylacetyl)imidazole, also known as 1-pivaloylimidazole, is a versatile heterocyclic compound widely utilized in organic synthesis. It serves as a crucial intermediate and acylating agent, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its unique combination of a sterically hindered trimethylacetyl (pivaloyl) group and a reactive imidazole moiety imparts favorable characteristics such as high stability and controlled reactivity. These properties make it a preferred reagent for streamlining synthesis pathways while maintaining high yields, especially in the creation of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one | [2] |

| CAS Number | 4195-19-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1][2] |

| Molecular Weight | 152.19 g/mol | - |

| Monoisotopic Mass | 152.09496 Da | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 45-54 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | - |

| Stability | Stable under recommended storage conditions; Hygroscopic | - |

| Storage | 0-8°C, Refrigerator | [1] |

Reactivity and Applications

This compound is primarily recognized as an efficient acylating agent. The imidazole leaving group is a key feature, as its release during acylation is non-acidic, making the reagent suitable for reactions with acid-sensitive substrates.

Key applications include:

-

Pharmaceutical Development: It acts as a key intermediate in the synthesis of various pharmaceuticals, enabling the creation of complex molecular architectures with improved efficacy.[1]

-

Selective Acylation: The bulky pivaloyl group allows for regioselective acylation of molecules with multiple reactive sites, such as carbohydrates. This steric hindrance can direct the reaction to less hindered hydroxyl groups.

-

Catalysis: It can serve as a catalyst in certain organic reactions, facilitating faster and more efficient chemical processes.[1]

-

Agrochemicals and Fine Chemicals: Its stability and reactivity are leveraged in the synthesis of effective agrochemicals and other fine chemicals.[1]

The compound exhibits excellent stability, allowing for its efficient incorporation into various chemical processes. However, it is hygroscopic and should be handled under anhydrous conditions to prevent hydrolysis.

Experimental Protocol: Synthesis of this compound

The following is a typical laboratory-scale protocol for the synthesis of this compound via the acylation of imidazole with pivaloyl chloride.

Materials:

-

Imidazole

-

Pivaloyl chloride (Trimethylacetyl chloride)

-

Ethanol-free Chloroform (CHCl₃)

-

Distilled Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve imidazole (2 equivalents) in ethanol-free chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Acylating Agent: Add pivaloyl chloride (1 equivalent) dropwise to the cooled, stirring solution via a dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, continue stirring the mixture at 0°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.

-

Workup - Washing: Transfer the reaction mixture to a separatory funnel and wash with distilled water to remove the imidazolium chloride byproduct and any unreacted imidazole.

-

Workup - Drying: Separate the organic layer and dry it over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.

-

Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound product.

-

Purification (Optional): The product can be further purified by recrystallization or column chromatography if necessary.

Visualized Experimental Workflow

The synthesis protocol can be visualized as a straightforward workflow, from starting materials to the final product.

Caption: A workflow diagram for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Imidazole Protons: Three distinct signals are expected for the protons on the imidazole ring. Based on data for similar N-acyl imidazoles, these protons would likely appear as singlets or narrow multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position is generally the most downfield.

-

Trimethylacetyl Protons: A single, sharp singlet would be observed in the upfield region (typically δ 1.2-1.5 ppm) integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 170-180 ppm.

-

Imidazole Carbons: Three signals for the imidazole ring carbons would appear in the aromatic region, typically between δ 115 and 145 ppm.

-

Trimethylacetyl Carbons: Two signals are expected for the pivaloyl group: one for the quaternary carbon (typically δ 35-45 ppm) and one for the three equivalent methyl carbons (typically δ 25-30 ppm).

IR Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of an amide carbonyl (C=O) stretch is expected in the region of 1690-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the trimethylacetyl group will be present just below 3000 cm⁻¹, while sp² C-H stretching from the imidazole ring will appear just above 3000 cm⁻¹.[3]

-

C=N and C=C Stretch: Aromatic C=N and C=C stretching vibrations from the imidazole ring are expected in the 1450-1600 cm⁻¹ region.[3]

Mass Spectrometry:

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (152.19).

-

Fragmentation: A prominent fragmentation pattern would be the loss of the tert-butyl group ([M-57]⁺), resulting in a major peak at m/z 95. Another characteristic fragmentation would be the cleavage of the N-acyl bond to produce the pivaloyl cation (C₄H₉CO⁺) at m/z 85 and the imidazole radical cation at m/z 68.

Safety and Handling

This compound is classified as causing serious eye irritation. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Handling: As the compound is hygroscopic, it should be handled in a dry environment, such as a glovebox or under an inert atmosphere, to prevent degradation.

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

References

An In-depth Technical Guide to 1-(Trimethylacetyl)imidazole (CAS: 4195-19-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Trimethylacetyl)imidazole, a versatile reagent in organic synthesis, particularly valued in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications as an efficient acylating agent.

Core Chemical and Physical Properties

This compound, also known as 1-pivaloylimidazole, is a white to off-white crystalline solid at room temperature.[1][2] It is a key intermediate in various chemical transformations due to the reactive nature of the N-acylimidazole functionality.[3] The bulky trimethylacetyl (pivaloyl) group offers unique steric and electronic properties that can be exploited in selective acylation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4195-19-1 | [1][3] |

| Molecular Formula | C₈H₁₂N₂O | [1][3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Melting Point | 47-52 °C | [3] |

| Appearance | White to Off-White Crystalline Solid | [1][2] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [1][2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks and Interpretation |

| ¹H NMR | Signals corresponding to the protons on the imidazole ring are expected in the aromatic region (δ 7.0-8.5 ppm). A singlet for the nine equivalent protons of the tert-butyl group will appear upfield (δ 1.0-1.5 ppm). |

| ¹³C NMR | Resonances for the imidazole ring carbons are anticipated in the aromatic region (δ 115-140 ppm). The carbonyl carbon of the pivaloyl group will have a characteristic downfield shift (δ 170-180 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region. |

| IR Spectroscopy | A strong absorption band characteristic of the amide C=O stretching vibration is expected around 1700-1750 cm⁻¹. C-H stretching vibrations from the tert-butyl group will be observed around 2850-3000 cm⁻¹. Aromatic C-H and C=N stretching vibrations from the imidazole ring will appear in the regions of 3000-3150 cm⁻¹ and 1500-1600 cm⁻¹, respectively. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 152. A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) would be observed at m/z 95. Another significant fragment would be the pivaloyl cation at m/z 85. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the N-acylation of imidazole with pivaloyl chloride.

Materials:

-

Imidazole

-

Pivaloyl chloride

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine (TEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the stirred solution.

-

Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

References

An In-depth Technical Guide to 1-(Trimethylacetyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylacetyl)imidazole, also known as 1-pivaloyl-1H-imidazole, is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry.[1] Its unique structural features, combining a reactive acyl imidazole moiety with a sterically bulky tert-butyl group, confer valuable properties that make it an important intermediate in the synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on data and methodologies relevant to research and development professionals.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.

Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[1] It is known to be hygroscopic and stable under recommended storage conditions, which are typically refrigerated at 2-8°C.[2][3][4] The compound is slightly soluble in chloroform and ethyl acetate.[3]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one | [2] |

| CAS Number | 4195-19-1 | [1][2][5] |

| Molecular Formula | C₈H₁₂N₂O | [1][2][5] |

| Molecular Weight | 152.19 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid | [1][3][4] |

| Melting Point | 45-54 °C | [1][2][5] |

| pKa (Predicted) | 4.02 ± 0.10 | [3] |

| Canonical SMILES | CC(C)(C)C(=O)N1C=CN=C1 | [3][6] |

| InChI | InChI=1S/C8H12N2O/c1-8(2,3)7(11)10-5-4-9-6-10/h4-6H,1-3H3 | [3][6] |

| InChIKey | BJUOCCZDOGJHPV-UHFFFAOYSA-N | [3][6] |

Structural Representation

The two-dimensional structure of this compound highlights the key functional groups: an imidazole ring N-acylated with a trimethylacetyl (pivaloyl) group.

References

An In-Depth Technical Guide to the Synthesis of 1-(Trimethylacetyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(Trimethylacetyl)imidazole, also known as N-pivaloyl imidazole. This compound is a valuable reagent in organic synthesis, particularly as a sterically hindered acylating agent. This document details the primary synthesis pathway, experimental protocols, and relevant characterization data.

Synthesis Pathway: Acylation of Imidazole

The most common and direct method for synthesizing this compound is the N-acylation of imidazole with a pivaloyl source. The reaction involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of a pivaloyl halide, typically pivaloyl chloride (trimethylacetyl chloride).

The overall reaction is as follows:

This reaction proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct, or by using an excess of imidazole which acts as both the reactant and the acid scavenger.

Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of N-acylimidazoles.[1]

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Imidazole | C₃H₄N₂ | 68.08 | 12 g | 176.3 mmol |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 10.82 mL | 88 mmol |

| Chloroform (EtOH free) | CHCl₃ | 119.38 | 200 mL | - |

| Water (for washing) | H₂O | 18.02 | As needed | - |

2.2. Procedure

-

Reaction Setup: A solution of imidazole (12 g, 176.3 mmol) in ethanol-free chloroform (200 mL) is prepared in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to 0°C in an ice bath.

-

Addition of Pivaloyl Chloride: Pivaloyl chloride (10.82 mL, 88 mmol) is added dropwise to the cooled imidazole solution with continuous stirring.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 10 minutes, and then for a further 45 minutes at room temperature.

-

Workup: The reaction mixture is then washed with water to remove the imidazole hydrochloride byproduct and any unreacted imidazole. The organic layer is separated.

-

Isolation: The chloroform is removed from the organic layer under reduced pressure at 40°C to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or distillation under reduced pressure to obtain pure this compound.

Product Characterization

The synthesized this compound is a white crystalline powder with a melting point in the range of 45-54°C.

3.1. Spectroscopic Data

3.1.1. ¹H-NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the imidazole ring and the trimethylacetyl group.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Imidazole H-2 | ~8.0-8.2 | Singlet | 1H |

| Imidazole H-4/H-5 | ~7.0-7.5 | Two Signals | 2H |

| Trimethylacetyl -C(CH₃)₃ | ~1.3-1.5 | Singlet | 9H |

3.1.2. ¹³C-NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the imidazole ring carbons, and the carbons of the trimethylacetyl group.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl C=O | ~170-175 |

| Imidazole C-2 | ~138-140 |

| Imidazole C-4/C-5 | ~120-130 |

| Trimethylacetyl -C (CH₃)₃ | ~39-41 |

| Trimethylacetyl -C(CH₃ )₃ | ~27-29 |

3.1.3. IR Spectroscopy

The infrared spectrum will be characterized by a strong absorption band for the carbonyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1700-1750 | Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C-H Stretch (Aromatic) | 3000-3150 | Weak |

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its stability and reactivity make it an efficient acylating agent, often leading to high yields in subsequent reactions. It is particularly useful in the development of new drugs, agrochemicals, and fine chemicals.[2] The bulky trimethylacetyl group can also serve as a temporary protecting group for amines and alcohols.

References

An In-depth Technical Guide to 1-(Trimethylacetyl)imidazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(trimethylacetyl)imidazole, also known as 1-pivaloylimidazole. It delves into the historical context of its discovery, pioneered by the work of H. A. Staab on N-acylimidazoles, and details its synthesis and chemical properties. The document outlines key experimental protocols for its preparation and presents a summary of its spectroscopic data. Furthermore, this guide explores the applications of this compound as a versatile acylating agent in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Diagrams illustrating its synthesis and utility are provided to enhance understanding.

Introduction

This compound is a key intermediate in organic synthesis, valued for its role as a stable and selective acylating agent.[1] As a member of the N-acylimidazole family, often referred to as "imidazolides," its reactivity is moderated compared to more aggressive acylating agents like acid chlorides, offering advantages in complex molecule synthesis where sensitive functional groups are present. This compound is particularly useful in the development of pharmaceuticals and agrochemicals.[1] This guide aims to provide a detailed account of its discovery, synthesis, properties, and applications.

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering work of Heinz A. Staab in the mid-20th century on the chemistry of N-acylimidazoles. In the late 1950s and early 1960s, Staab and his colleagues conducted extensive research on the synthesis and reactivity of this class of compounds, which they termed "azolides."[2] Their work demonstrated that N-acylimidazoles are highly effective acyl transfer reagents.

While a singular publication marking the "discovery" of this compound is not readily apparent, its synthesis and utility are logical extensions of Staab's broader investigations into N-acylimidazoles derived from various carboxylic acids. His 1962 review in Angewandte Chemie provided a comprehensive account of the synthesis and applications of N-acylimidazoles, laying the groundwork for the use of specific derivatives like this compound in organic synthesis.[3]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4195-19-1 | [4] |

| Molecular Formula | C₈H₁₂N₂O | [4] |

| Molecular Weight | 152.20 g/mol | [4] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 45-54 °C | [4] |

| Storage | 2-8°C, Refrigerator | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of imidazole with a pivaloyl source, such as pivaloyl chloride or trimethylacetic anhydride. A common laboratory-scale preparation is detailed below.

Synthesis from Pivaloyl Chloride and Imidazole

This method involves the direct acylation of imidazole with pivaloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

Materials:

-

Imidazole

-

Pivaloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the stirred solution in an ice bath to 0 °C.

-

Add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. A summary of expected spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the protons of the imidazole ring and a singlet for the nine equivalent protons of the trimethylacetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the imidazole ring, and the quaternary and methyl carbons of the trimethylacetyl group. |

| FTIR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the amide, and C-N and C=N stretching of the imidazole ring. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific, experimentally obtained spectra for this compound are not widely available in public databases. The information provided is based on the expected chemical shifts and absorption frequencies for the functional groups present in the molecule.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily functioning as a mild and selective acylating agent. Its steric bulk, conferred by the trimethylacetyl group, can impart regioselectivity in the acylation of polyfunctional molecules.

Acyl-Transfer Reactions

The primary application of this compound is in the transfer of the trimethylacetyl (pivaloyl) group to nucleophiles such as alcohols and amines. This reaction is particularly useful in the synthesis of esters and amides under neutral conditions, avoiding the harsh acidic or basic conditions often required with other acylating agents.

Use in Peptide Synthesis

While not as common as other coupling reagents, N-acylimidazoles can be employed in peptide synthesis for the formation of amide bonds.[5][6] The activation of a carboxylic acid to its corresponding imidazolide allows for subsequent reaction with an amine to form a peptide bond. The mild conditions associated with this method can be advantageous in the synthesis of sensitive peptide sequences.

Conclusion

This compound, a derivative of the foundational work on N-acylimidazoles by H. A. Staab, has established itself as a valuable tool in the arsenal of synthetic organic chemists. Its utility as a mild and selective acylating agent makes it particularly suitable for applications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]

- 2. MARC view for: Azolides in organic synthesis and biochemistry › Central Library, CUTN catalog [library.cutn.ac.in]

- 3. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Data of 1-(Trimethylacetyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 1-(Trimethylacetyl)imidazole, also known as 1-(Pivaloyl)imidazole. The information is tailored for professionals in research and development who require detailed structural and analytical information for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.29 | br s | H-2 (imidazole ring) |

| 7.55 | br s | H-5 (imidazole ring) |

| 7.05 | br s | H-4 (imidazole ring) |

| 1.47 | s | -C(CH₃)₃ (tert-butyl group) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 174.9 | C=O (carbonyl) |

| 137.2 | C-2 (imidazole ring) |

| 129.7 | C-4 (imidazole ring) |

| 117.4 | C-5 (imidazole ring) |

| 40.9 | C (CH₃)₃ (quaternary carbon) |

| 27.8 | C(C H₃)₃ (tert-butyl methyl carbons) |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Adduct | Calculated m/z | Found m/z |

| [M]⁺ | 152.0949 | 152.0946 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1710 | C=O Stretch (Amide) |

| ~1480, ~1370 | C-H Bending (tert-butyl) |

| ~1280 | C-N Stretch |

| ~750 | C-H Bending (imidazole ring) |

Note: The IR data is based on typical values for N-acylimidazoles and may vary slightly based on the experimental conditions.

Experimental Protocols

The following protocols are based on the synthesis and characterization of this compound as described in the literature.[1]

2.1. Synthesis of this compound

Pivaloyl chloride (1.0 eq) is added dropwise to a cooled (0°C) solution of imidazole (2.0 eq) in ethanol-free chloroform. The reaction mixture is stirred for 10 minutes at 0°C and then for 45 minutes at room temperature. Subsequently, the mixture is washed with water. The organic phase is dried over magnesium sulfate (MgSO₄) and concentrated in vacuo. The resulting residue is triturated with hexane, and the solid product is collected by filtration.[1]

2.2. NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

2.3. Mass Spectrometry

High-resolution mass spectrometry (HRMS) data was obtained using the Fast Atom Bombardment (FAB) ionization technique.[1]

2.4. Infrared Spectroscopy

Infrared spectra are typically recorded on an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the acquisition and interpretation of its spectroscopic data.

References

An In-depth Technical Guide to the Physical Characteristics of 1-(Trimethylacetyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylacetyl)imidazole, also known as 1-pivaloylimidazole, is a versatile chemical intermediate recognized for its utility in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its stable yet reactive nature makes it a valuable reagent for introducing the pivaloyl group and for the synthesis of complex, biologically active molecules.[1] A thorough understanding of its physical characteristics is paramount for its effective handling, application in synthetic protocols, and for process scale-up. This guide provides a detailed overview of the key physical and chemical properties of this compound, complete with experimental protocols and logical diagrams to facilitate its use in a research and development setting.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is characterized by its hygroscopic nature, indicating a tendency to absorb moisture from the air.[3] Therefore, it should be stored in a dry, cool environment, typically in a refrigerator at 2-8°C, to maintain its integrity.[2][3]

Data Presentation

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O | [3] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| Appearance | White to Off-White Crystalline Powder/Solid | [2][3] |

| Melting Point | 47-52 °C | [3][4] |

| Boiling Point | 245.7 ± 23.0 °C (Predicted) | [3] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

| Flash Point | 101.1 °C (214 °F) | [3] |

| pKa | 4.02 ± 0.10 (Predicted) | [3] |

| Stability | Hygroscopic | [3] |

Mandatory Visualizations

Logical Relationships of Physical Properties

The following diagram illustrates the key physical characteristics of this compound and their relationships.

Experimental Workflow: Melting Point Determination

The diagram below outlines a standard workflow for determining the melting point of a solid compound using the capillary method.

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[4] If necessary, crush the solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap its sealed end gently on a hard surface to pack the solid down.[4] Repeat until a packed column of 2-3 mm of solid is at the bottom of the tube.[5]

-

Apparatus Setup: Insert the loaded capillary tube into the designated slot in the melting point apparatus.[4]

-

Determination:

-

For an unknown or to find an approximate range, heat the sample rapidly and note the temperature at which it melts. Allow the apparatus to cool.

-

For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.

-

Then, adjust the heating rate to a slow 1-2°C per minute.

-

-

Recording Data: Observe the sample through the magnifying eyepiece. Record two temperatures:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely liquefied.

-

This range is the melting point of the sample.

-

Boiling Point Determination (Thiele Tube Method)

Since this compound is a solid at room temperature with a high predicted boiling point, this method is suitable for micro-scale determination should the compound be melted.

Apparatus:

-

Thiele tube

-

Mineral oil or other high-boiling liquid

-

Thermometer

-

Small test tube (e.g., 75x12mm)

-

Capillary tube (one end sealed)

-

Bunsen burner or heat source

Procedure:

-

Sample Preparation: Place a small amount (about 0.5 mL) of the molten this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the side arm is positioned for heating.

-

Observation: Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the inverted capillary as the air inside expands and then as the sample vaporizes.[6]

-

Recording Data: Continue heating until a rapid, continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6][7]

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents (e.g., water, chloroform, ethyl acetate)

Procedure:

-

Sample Measurement: Place approximately 10-20 mg of this compound into a small test tube.

-

Solvent Addition: Add the chosen solvent (e.g., Chloroform) dropwise, starting with about 0.5 mL.

-

Mixing: Agitate the tube vigorously (e.g., using a vortex mixer or by flicking the tube) for 1-2 minutes to facilitate dissolution.[8]

-

Observation: Observe the mixture.

-

Soluble: The solid completely disappears, forming a clear, homogeneous solution.

-

Slightly Soluble: A portion of the solid dissolves, but some remains undissolved even after thorough mixing and addition of more solvent (up to ~3 mL).

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat the procedure with other solvents as required.[9]

Conclusion

The physical properties of this compound, particularly its solid state, melting point, and hygroscopic nature, are critical parameters for its storage and handling. The provided data and experimental protocols offer a foundational guide for researchers and professionals, ensuring consistent and effective use of this important synthetic intermediate in drug discovery and development workflows. Adherence to proper techniques for characterization will ensure the quality and reliability of experimental outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Safety and Handling of 1-(Trimethylacetyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes for laboratory and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established internal safety protocols. All users are responsible for conducting their own risk assessments and ensuring compliance with all applicable safety regulations.

Introduction

1-(Trimethylacetyl)imidazole, also known as 1-pivaloyl-1H-imidazole, is a versatile reagent utilized in organic synthesis, particularly in pharmaceutical and biochemical research.[1] As an acylating agent, it serves as a key intermediate in the synthesis of complex, biologically active molecules.[1] Its utility in facilitating reactions involving imidazole derivatives makes it a valuable tool for drug development professionals.[1] However, as with any reactive chemical, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound.

Hazard Identification and Classification

For context, the parent compound, imidazole, is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[3] It is important to note that this information is for a different chemical and should not be directly extrapolated to this compound, but it underscores the need for cautious handling of imidazole derivatives.

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Source: Safety Data Sheet for this compound[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 4195-19-1 |

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 47-52 °C (lit.) |

Source: Various Safety Data Sheets and supplier information.[2]

Safe Handling and Storage

Engineering Controls

When handling this compound, appropriate engineering controls should be in place to minimize exposure.

-

Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust or vapors, a chemical fume hood is required.

-

Eye Wash Stations and Safety Showers: Easily accessible and fully functional emergency eyewash stations and safety showers are mandatory in any area where this compound is handled.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent direct contact with this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | - Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). - Body Protection: A laboratory coat should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary. |

| Respiratory Protection | For operations that may produce dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. |

Source: General laboratory safety guidelines and SDS recommendations.

General Hygiene Practices

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Contaminated work clothing should be removed and laundered separately before reuse.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture ingress, which can lead to hydrolysis.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocol: General Procedure for Use as an Acylating Agent

The following is a generalized protocol for the safe use of this compound as an acylating agent in a research setting. This protocol should be adapted to the specific requirements of the planned experiment and performed within a chemical fume hood.

-

Preparation:

-

Ensure all necessary PPE is worn correctly.

-

Set up the reaction apparatus within a certified chemical fume hood.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

-

-

Reagent Handling:

-

Weigh the required amount of this compound in a tared container within the fume hood.

-

Dissolve the reagent in an appropriate anhydrous solvent.

-

-

Reaction:

-

Slowly add the this compound solution to the reaction mixture containing the substrate to be acylated.

-

Maintain the reaction at the desired temperature using a suitable heating or cooling bath.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction carefully with an appropriate reagent.

-

Perform extraction and washing procedures as required by the specific reaction.

-

Purify the product using techniques such as column chromatography, crystallization, or distillation.

-

-

Waste Disposal:

-

All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled, sealed containers.

-

Dispose of chemical waste in accordance with institutional and local regulations.

-

Emergency Procedures

First-Aid Measures

Table 4: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Source: Safety Data Sheets for this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous decomposition products may include carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Clean-up:

-

For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

-

For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Dispose of all contaminated materials as hazardous waste according to local regulations.

-

Ecotoxicity

Specific ecotoxicity data for this compound, such as its effects on aquatic life, are not available in the reviewed literature.[2] As a general precaution, releases to the environment should be avoided. All waste containing this compound should be disposed of as hazardous chemical waste.

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste.

-

Collect waste in designated, properly labeled, and sealed containers.

-

Do not dispose of this chemical down the drain.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance.

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Hazard Assessment and Mitigation Workflow.

Caption: Emergency Spill Response Workflow.

References

Unlocking Key Intermediates in Organic Synthesis: A Technical Guide to 1-(Trimethylacetyl)imidazole

Introduction

In the landscape of modern organic synthesis, the demand for stable, selective, and efficient reagents is paramount. 1-(Trimethylacetyl)imidazole, also known as 1-pivaloylimidazole, has emerged as a versatile and powerful acylating agent.[1] Its unique combination of stability and reactivity makes it an invaluable intermediate for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This technical guide provides an in-depth overview of the synthesis and application of this compound, focusing on its role in generating key intermediates such as amides, esters, and ketones.

The primary utility of this compound lies in its ability to transfer the sterically bulky and metabolically robust trimethylacetyl (pivaloyl) group to a variety of nucleophiles. The imidazole leaving group is readily displaced, and its mild basicity can facilitate the reaction without the need for harsh conditions. This reagent is particularly advantageous when high chemoselectivity is required, for instance, in the selective protection of hydroxyl groups in complex structures like monosaccharides.[2]

Core Reactivity and Synthesis

This compound serves as an activated form of pivalic acid. The electron-withdrawing nature of the imidazole ring polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. The general workflow begins with the synthesis of the reagent itself, followed by its reaction with a suitable nucleophile.

Synthesis of this compound

The reagent is typically prepared by the reaction of pivaloyl chloride with imidazole. A base, such as triethylamine, or the use of excess imidazole can be employed to quench the HCl byproduct.

Caption: General workflow for the synthesis of this compound.

General Acylation Mechanism

Once formed, this compound readily reacts with nucleophiles (Nu-H), such as alcohols, amines, or thiols. The reaction proceeds via a nucleophilic acyl substitution mechanism, transferring the pivaloyl group and releasing imidazole as a byproduct.

Caption: Generalized mechanism for nucleophilic acylation.

Synthesis of Key Intermediates

Pivaloyl Amides

The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to sterically hindered N-pivaloyl amides. This transformation is fundamental in peptide synthesis and for installing protecting groups.

Caption: Experimental workflow for the synthesis of pivaloyl amides.

Quantitative Data: Representative Amide Synthesis

While specific yield data for this compound is not extensively tabulated in the provided search results, the following table illustrates typical outcomes for N-acylation of imidazoles with various acyl chlorides, which follows a similar reaction pathway. Yields are generally high, and reaction times are short.

| Acylating Agent | Amine/Imidazole | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| Benzoyl Chloride | Imidazole | Potter's Clay, RT, Solvent-free | 5 | 96 | [3] |

| Acetyl Chloride | Imidazole | Potter's Clay, RT, Solvent-free | 10 | 97 | [3] |

| Pivaloyl Chloride | Sugars with amino groups | Pyridine | - | Good | [2] |

Experimental Protocol: General Procedure for Pivaloyl Amide Synthesis

This protocol is a representative method based on standard acylation procedures.[4][5]

-

Reaction Setup : To a solution of the primary or secondary amine (1.0 equiv.) in dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.1 equiv.).

-

Reaction Execution : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-pivaloyl amide.

Pivaloyl Esters

The esterification of alcohols using this compound is an effective method for introducing a pivaloyl protecting group, known for its high stability across a wide range of reaction conditions. The reaction is often catalyzed by a non-nucleophilic base or proceeds upon heating.

Caption: Experimental workflow for the synthesis of pivaloyl esters.

Quantitative Data: Representative Ester Synthesis

| Acylating Agent | Alcohol | Catalyst/Conditions | Time | Yield (%) | Reference |

| Acetic Anhydride | Primary Alcohols | Microwave, Neat | 5 min | >95 | [6] |

| Acetic Anhydride | Phenols | Microwave, Neat | 5-15 min | >90 | [6] |

| Pivaloyl Imidazole | D-Glucose | Pyridine, RT | 24 h | 65 (regioselective) | [2] |

Experimental Protocol: General Procedure for Pivaloyl Ester Synthesis

This protocol is a representative method based on standard esterification procedures.[7]

-

Reaction Setup : In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Addition of Reagents : Add this compound (1.2 equiv.). If the alcohol is sterically hindered or less reactive, a catalytic amount of a non-nucleophilic base like DBU (0.1 equiv.) can be added.

-

Reaction Execution : Stir the mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC.

-

Workup : After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. Separate the layers.

-

Extraction and Isolation : Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification : Purify the resulting crude oil or solid by flash chromatography to yield the pure pivaloyl ester.

Pivaloyl Ketones

The reaction of acyl imidazoles with potent carbon nucleophiles, such as Grignard or organolithium reagents, can be used to synthesize ketones. The reactivity of this compound is generally lower than that of the corresponding acid chloride, which can help prevent the common side reaction of over-addition to form a tertiary alcohol.[8]

Caption: Proposed workflow for the synthesis of ketones.

Quantitative Data: Representative Ketone Synthesis from Acyl Imidazoles

Direct data for this compound is limited; however, reactions with related imidazolides demonstrate the feasibility and typical yields of this transformation.

| Imidazole Derivative | Organometallic Reagent | Conditions | Yield (%) | Reference |

| Boc-α-amino-imidazolides | Phenylmagnesium bromide | THF, Cu(I) catalyst | Satisfactory to Good | [8] |

| Boc-α-amino-imidazolides | n-Pentylmagnesium bromide | THF, Cu(I) catalyst | Satisfactory to Good | [8] |

| N-Triazinylamides | Aromatic Grignard Reagents | THF | Moderate to High | [9] |

Experimental Protocol: General Procedure for Ketone Synthesis

This protocol is a representative method based on the reaction of Grignard reagents with acyl derivatives.[10][11]

-

Reaction Setup : Dissolve this compound (1.0 equiv.) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer, under a nitrogen atmosphere.

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent : Add the Grignard reagent (1.05 equiv., solution in THF or Et₂O) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction Execution : Stir the mixture at -78 °C for 1-2 hours.

-

Quenching : Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Extraction : Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

-

Isolation and Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the target ketone.

This compound stands out as a highly effective reagent for introducing the pivaloyl group in organic synthesis. Its stability, ease of handling compared to acid chlorides, and controlled reactivity make it a preferred choice for creating key amide, ester, and ketone intermediates.[1] The methodologies outlined in this guide demonstrate its broad applicability and utility for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. webassign.net [webassign.net]

- 6. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uakron.edu [uakron.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 1-(Trimethylacetyl)imidazole derivatives

A comprehensive exploration of the biological activities of imidazole derivatives reveals a significant focus on their potential as antifungal and antimicrobial agents. While specific research on derivatives directly synthesized from 1-(Trimethylacetyl)imidazole is not extensively detailed in the public domain, this compound is recognized as a versatile intermediate for the synthesis of biologically active molecules.[1] This guide will, therefore, focus on the well-documented biological activities of the broader class of imidazole derivatives, which are the likely products of reactions involving a this compound core.

The primary biological activities attributed to imidazole derivatives are their antifungal and antimicrobial properties.[2][3] A substantial body of research highlights their efficacy against a range of fungal and bacterial pathogens.[4][5]

Imidazole derivatives are a cornerstone in the development of antifungal agents.[6][7] Their principal mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to inhibited growth and cell death.[8] This targeted mechanism has led to the development of several clinically significant antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[6][8]

The following diagram illustrates the signaling pathway inhibited by imidazole derivatives in fungi.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scialert.net [scialert.net]

- 3. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]

- 4. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurjchem.com [eurjchem.com]

- 6. benchchem.com [benchchem.com]

- 7. theaspd.com [theaspd.com]

- 8. biolmolchem.com [biolmolchem.com]

Methodological & Application

Application Notes and Protocols for 1-(Trimethylacetyl)imidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylacetyl)imidazole, also known as 1-(pivaloyl)imidazole, is a versatile and highly effective acylation reagent in organic synthesis. Its stability, reactivity, and selectivity make it a valuable tool for the introduction of the sterically hindered pivaloyl group into a variety of molecules, including alcohols and amines. The pivaloyl group serves as a robust protecting group and can influence the stereochemical outcome of reactions. These application notes provide an overview of the utility of this compound and detailed protocols for its use in key synthetic transformations. This reagent is particularly valuable in pharmaceutical development and fine chemical synthesis where high efficiency and selectivity are paramount.

Key Applications

This compound is primarily utilized for the following transformations:

-

Protection of Alcohols: Introduction of the pivaloyl group to primary, secondary, and tertiary alcohols to form pivaloate esters. This protecting group is stable under a wide range of reaction conditions.

-

Acylation of Amines: Formation of N-pivaloyl amides from primary and secondary amines.

-

Regioselective Acylation: Selective acylation of more reactive hydroxyl or amino groups in polyfunctional molecules. Due to the steric bulk of the pivaloyl group, this reagent can exhibit high regioselectivity.

Data Presentation

The following tables summarize the quantitative data for the acylation of various substrates using this compound, based on reported experimental findings.

Table 1: Regioselective Pivaloylation of Monosaccharides[1][2]

| Substrate | Reagent Equivalents | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |

| D-Glucose | 5 | Room Temp. | 24 | 1,3,6-tri-O-pivaloyl-α,β-D-glucopyranose | 45 |

| D-Glucose | 5 | 60 | 48 | 1,2,4,6-tetra-O-pivaloyl-D-glucopyranose & 1,2,3,6-tetra-O-pivaloyl-D-glucopyranose | 20 & 22 |

| D-Mannose | 5 | Room Temp. | 48 | 3,6-di-O-pivaloyl-α,β-D-mannopyranoside | 55 |

| D-Galactose | 5 | 60 | 24 | 1,2,3,6-tetra-O-pivaloyl-α-D-galactofuranoside | 55 |

| Lactose | 10 | 60 | 48 | Per-O-pivaloyl-lactose | 80 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for the Pivaloylation of Alcohols (Adapted from the pivaloylation of sugars)[1][2]

This protocol describes a general method for the acylation of alcohols. The stoichiometry and reaction time may need to be optimized for specific substrates.

Materials:

-

Alcohol substrate

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol substrate (1.0 mmol) in anhydrous DMF (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound (1.1-1.5 equivalents per hydroxyl group to be acylated) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 10 mL) and then with brine (1 x 10 mL) to remove DMF and imidazole byproduct.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pivaloate ester.

Protocol 2: Hypothetical General Procedure for the N-Pivaloylation of a Primary Amine

Materials:

-

Primary amine substrate

-

This compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine (1.0 mmol) in anhydrous DCM or THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Add this compound (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer and wash it with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-pivaloyl amide.

Visualizations

Acylation of an Alcohol using this compound

Caption: General workflow for the acylation of an alcohol.

Experimental Workflow for Alcohol Pivaloylation

Caption: Step-by-step experimental workflow for alcohol pivaloylation.

Logical Relationship of Chemoselectivity

Caption: Chemoselectivity in the acylation of a polyfunctional molecule.

Application Notes and Protocols for the Use of 1-(Trimethylacetyl)imidazole in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(trimethylacetyl)imidazole, also known as N-pivaloylimidazole, as a coupling reagent in peptide synthesis. This document includes detailed protocols for both solution-phase and solid-phase peptide synthesis, a summary of its proposed mechanism of action, and a comparative analysis of its potential performance against other common coupling reagents.

Introduction

This compound is a member of the N-acylimidazole family of compounds, which serve as efficient acyl-transfer reagents. In peptide synthesis, its primary role is to activate the carboxylic acid group of an N-protected amino acid, facilitating the formation of a peptide bond with the free amino group of another amino acid or peptide chain. The bulky trimethylacetyl (pivaloyl) group can influence the reactivity and stability of the activated intermediate, potentially offering advantages in specific synthetic applications. While less commonly cited in comparative studies than mainstream coupling reagents, the underlying chemistry of N-acylimidazoles is well-established in organic synthesis.

Mechanism of Action

The use of this compound as a coupling reagent proceeds through the formation of a highly reactive acylimidazolium intermediate. The proposed mechanism involves two main steps:

-

Activation: The carboxyl group of the N-protected amino acid attacks the carbonyl carbon of this compound. This leads to the formation of a mixed anhydride intermediate which then rearranges to form a reactive N-acylimidazolium salt and releases pivalic acid as a byproduct.

-

Coupling: The free amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the activated acylimidazolium species, leading to the formation of the new peptide bond and the release of imidazole.

dot

Caption: Proposed mechanism of peptide bond formation using this compound.

Quantitative Data on Common Coupling Reagents

While specific comparative data for this compound is not extensively available in the literature, the following tables provide a summary of the performance of widely used coupling reagents. This data serves as a benchmark for evaluating the potential efficacy of new or less common reagents like this compound.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide

| Coupling Reagent | Class | Crude Purity (%) | Key Observations |

| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1] |

| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[1] |

| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1] |

| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[1] |

| DIC/Oxyma | Carbodiimide/Additive | High | A very effective combination for reducing racemization and achieving high purity.[1] |

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.

Table 2: Comparison of Racemization Levels for Different Coupling Reagents

| Coupling Reagent | Base | Racemization (%) | Notes |

| HATU | DIEA | Low | Generally low racemization, but can be sequence-dependent. |

| HBTU | DIEA | Moderate | Can lead to higher racemization compared to HATU, especially with sensitive amino acids. |

| PyBOP | DIEA | Low | Known for its ability to suppress racemization.[1] |

| DCC/HOBt | N/A | Moderate to High | Prone to racemization, especially in the absence of additives. |

| DIC/Oxyma | DIEA | Very Low | Considered one of the best methods for minimizing racemization.[1] |

Data is sourced from studies specifically designed to evaluate racemization. The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.

Experimental Protocols

The following are generalized protocols for the use of this compound in peptide synthesis. Optimization of reaction times, temperature, and stoichiometry may be necessary for specific peptide sequences.

This protocol describes the coupling of an N-protected amino acid to an amino acid ester in solution.

dot

Caption: General workflow for solution-phase peptide coupling.

Materials:

-

N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)

-

Amino acid ester hydrochloride (e.g., H-AA-OR·HCl)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA) or another non-nucleophilic base

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Activation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.0-1.2 equivalents) to the solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 15 minutes and then warm to room temperature for an additional 15 minutes to ensure complete activation.

-

-

Coupling:

-

In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM and add DIEA (1.0 equivalent) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the activated N-protected amino acid solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide by flash column chromatography.

-

This protocol outlines the coupling step in a standard Fmoc-based solid-phase peptide synthesis workflow.

dot

Caption: Workflow for a single coupling cycle in SPPS.

Materials:

-

Fmoc-protected amino acid

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).

-

Thoroughly wash the deprotected peptide-resin with DMF and then DCM to remove residual piperidine.

-

-

Activation and Coupling:

-